1-(5-Acetyl-3,4-dihydropyridin-1(2H)-yl)propan-1-one
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Overview
Description
1-(5-Acetyl-3,4-dihydropyridin-1(2H)-yl)propan-1-one is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of an acetyl group and a propanone group attached to a dihydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Acetyl-3,4-dihydropyridin-1(2H)-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dihydropyridine with acetyl chloride in the presence of a base such as pyridine. The reaction conditions typically include:
- Temperature: 0-5°C
- Solvent: Dichloromethane
- Reaction time: 2-3 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Acetyl-3,4-dihydropyridin-1(2H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(5-Acetyl-3,4-dihydropyridin-1(2H)-yl)propan-1-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Acetyl-3,4-dihydropyridin-1(2H)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydropyridin-1(2H)-yl)propan-1-one: Lacks the acetyl group, resulting in different chemical properties and reactivity.
5-Acetyl-3,4-dihydropyridine: Similar structure but without the propanone group.
Uniqueness
1-(5-Acetyl-3,4-dihydropyridin-1(2H)-yl)propan-1-one is unique due to the presence of both acetyl and propanone groups, which confer distinct chemical and biological properties
Properties
CAS No. |
825612-22-4 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(5-acetyl-3,4-dihydro-2H-pyridin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H15NO2/c1-3-10(13)11-6-4-5-9(7-11)8(2)12/h7H,3-6H2,1-2H3 |
InChI Key |
HCWFAHJRMGZZTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC(=C1)C(=O)C |
Origin of Product |
United States |
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